
1,5-Naphthalenedisulfonic acid, 3,3'-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple aromatic rings, sulfonic acid groups, and azo linkages. This compound is primarily used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid. This is followed by a series of coupling reactions with various aromatic amines and triazine derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions. The product is then purified through filtration, crystallization, and drying processes to obtain the final tetrasodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of inks and coatings.
Mecanismo De Acción
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or forming complexes with metals in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 6,6’-[[6-(phenylamino)-1,3,5-triazine-2,4-diyl]diimino]bis-, tetrasodium salt
- 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt
Uniqueness
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability, vibrant color, and specific reactivity.
Propiedades
Número CAS |
72906-24-2 |
|---|---|
Fórmula molecular |
C51H38Cl2N16Na4O16S4 |
Peso molecular |
1422.1 g/mol |
Nombre IUPAC |
tetrasodium;3-[[2-acetamido-4-[[4-[2-[[4-[5-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-6-methylanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C51H42Cl2N16O16S4.4Na/c1-23-9-6-12-32(56-48-60-46(52)61-49(64-48)57-37-19-33(54-24(2)70)35(21-39(37)84-4)68-66-26-15-30-28(43(17-26)88(78,79)80)10-7-13-41(30)86(72,73)74)45(23)59-51-63-47(53)62-50(65-51)58-38-20-34(55-25(3)71)36(22-40(38)85-5)69-67-27-16-31-29(44(18-27)89(81,82)83)11-8-14-42(31)87(75,76)77;;;;/h6-22H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,56,57,60,61,64)(H2,58,59,62,63,65);;;;/q;4*+1/p-4 |
Clave InChI |
ULDCNFPXBJQPOY-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)NC(=O)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])OC)NC6=NC(=NC(=N6)NC7=C(C=C(C(=C7)NC(=O)C)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])OC)Cl.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

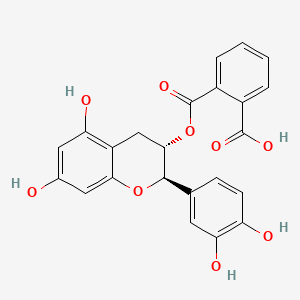
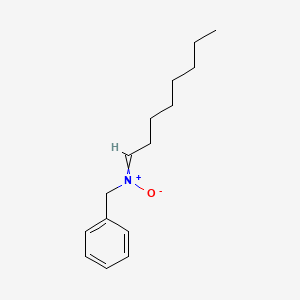
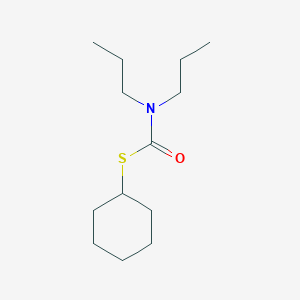
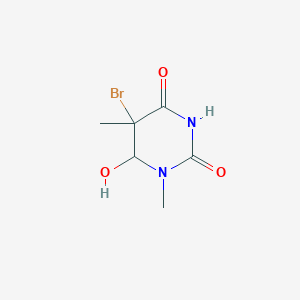
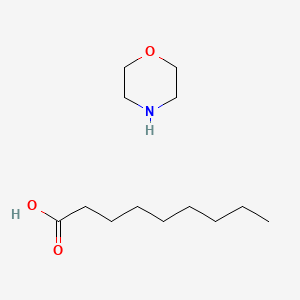

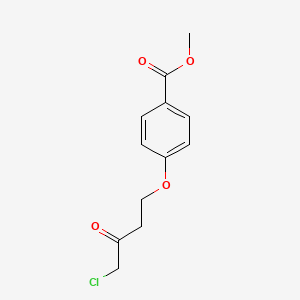
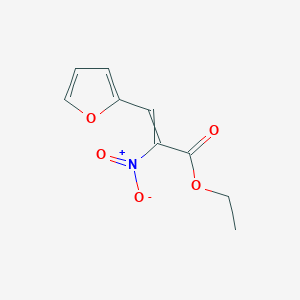
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
